5-Phenylthiazol-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential applications in Material Science

One area of research investigates the use of 5-Phenylthiazol-2-amine in the development of new materials. A study published by SIELC Technologies describes the separation of 5-Phenylthiazol-2-amine using high-performance liquid chromatography (HPLC) []. This technique allows for the purification and analysis of the compound, which is a necessary step for understanding its properties and potential applications in material science [].

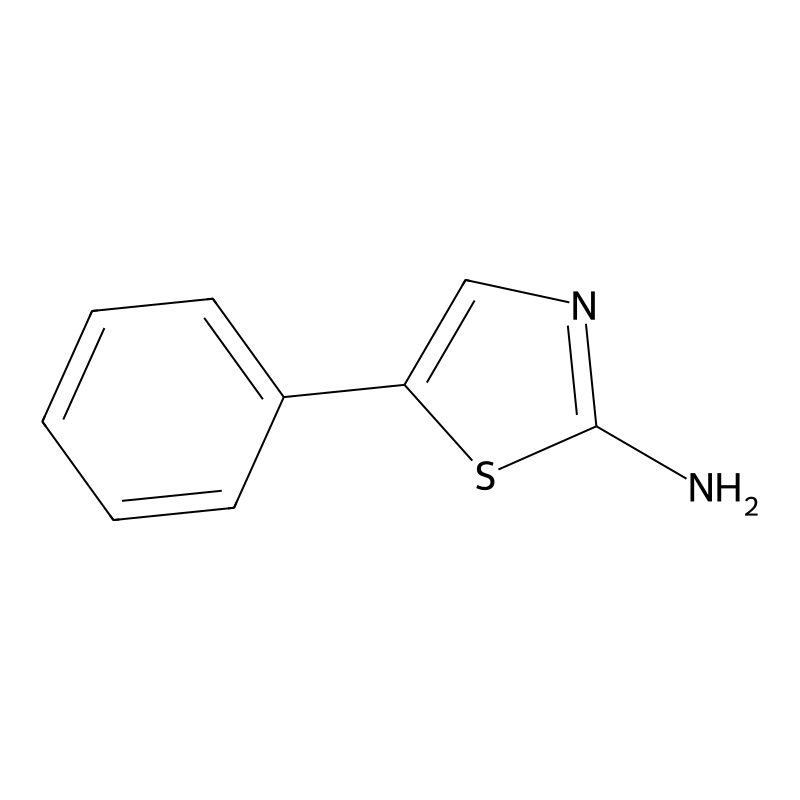

5-Phenylthiazol-2-amine is an organic compound characterized by its thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The compound has the molecular formula and a molecular weight of approximately 176.24 g/mol. It features a phenyl group attached to the thiazole at the 5-position and an amino group at the 2-position, making it a member of the aminothiazole family. This structure contributes to its diverse chemical reactivity and biological activity.

- Nucleophilic Substitution: The amino group can react with electrophiles, such as alkyl halides, to form N-alkylated products .

- Acylation: It can react with acylating agents (e.g., acyl chlorides) to yield N-acylated derivatives .

- Condensation Reactions: The compound can form imines or Schiff bases when reacted with carbonyl compounds, such as aldehydes or ketones .

- Metal-Catalyzed Reactions: Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) can be employed to functionalize the aromatic ring .

- Oxidation and Reduction: The amino group can be oxidized to form imines or reduced to yield other derivatives .

5-Phenylthiazol-2-amine exhibits significant biological activities, particularly in medicinal chemistry. Studies have indicated that derivatives of this compound possess antimicrobial, anticancer, and anti-inflammatory properties. For instance, certain derivatives have shown promising results against human leukemia cells and methicillin-resistant Staphylococcus aureus (MRSA) . The biological efficacy is often attributed to the thiazole moiety, which enhances interaction with biological targets.

The synthesis of 5-Phenylthiazol-2-amine typically involves several methods:

- Condensation of Thiourea: Reacting thiourea with α-haloketones or α-haloaldehydes can yield 2-amino-thiazoles .

- Cyclization Reactions: The cyclization of N-substituted thioureas with halocarbonyl compounds can generate aminothiazoles .

- Nucleophilic Attack: The reaction of thiourea with various electrophiles often leads to the formation of thiazole derivatives .

These methods allow for the synthesis of various derivatives by modifying substituents on the thiazole ring.

5-Phenylthiazol-2-amine has several applications in different fields:

- Pharmaceuticals: Due to its biological activity, it is explored as a lead compound for developing new antimicrobial and anticancer agents.

- Agricultural Chemicals: Compounds derived from 5-phenylthiazol-2-amine are investigated for potential use as pesticides or herbicides due to their bioactivity.

- Material Science: Its derivatives may also find applications in creating novel materials with specific electronic or optical properties.

Research has focused on understanding how 5-Phenylthiazol-2-amine interacts with various biological targets. Studies have demonstrated that its derivatives can inhibit specific enzymes involved in cancer proliferation and microbial resistance mechanisms. For instance, certain compounds have shown inhibitory effects on kinases related to cancer cell growth . Additionally, interaction studies often utilize molecular docking techniques to predict binding affinities and modes of action against target proteins.

5-Phenylthiazol-2-amine shares structural similarities with several other compounds in the aminothiazole family. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 2-Aminothiazole | Basic thiazole structure | Lacks phenyl substitution at the 5-position |

| 5-Methylthiazol-2-amine | Similar thiazole core | Contains a methyl group instead of a phenyl group |

| 4-(Phenylthio)thiazole | Thiazole ring present | Contains a sulfur substituent instead of an amino group |

| 5-(4-Fluorophenyl)thiazol-2-amines | Phenyl substitution | Fluorine atom enhances electronic properties |

These compounds demonstrate variations in substitution patterns that influence their chemical reactivity and biological activity, highlighting the uniqueness of 5-Phenylthiazol-2-amine in terms of its specific phenyl substitution and potential applications in medicinal chemistry.